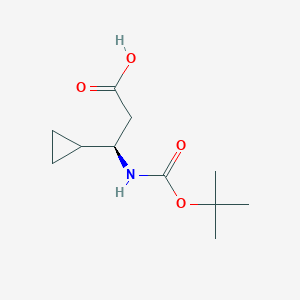
(R)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid” is an amino acid derivative with a cyclopropyl group and a tert-butoxycarbonyl (BOC) protecting group. Amino acids are the building blocks of proteins and play many critical roles in the body . The BOC group is often used in organic synthesis to protect amines from unwanted reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central carbon (the alpha carbon) attached to a carboxyl group, an amino group (protected by the BOC group), a hydrogen atom, and a cyclopropyl group . Detailed structural analysis would require experimental techniques like X-ray crystallography .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The BOC group could be removed under acidic conditions, revealing the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxyl and amino groups would make it polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of derivatives of (R)-3-tert-butoxycarbonylamino-3-cyclopropyl-propionic acid has been extensively studied. For instance, Linder, Steurer, and Podlech (2003) discuss the synthesis of (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid, highlighting the importance of these compounds in organic syntheses (Linder, Steurer, & Podlech, 2003).
- A study by Nadin et al. (2001) describes the stereocontrolled synthesis of a compound similar to this compound, emphasizing the stereochemical control in these syntheses (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Applications in Peptide and Drug Synthesis
- Brackmann and Meijere (2005) describe the use of a related compound in the synthesis of small peptide analogues, demonstrating the utility of these compounds in medicinal chemistry (Brackmann & Meijere, 2005).
- Gan et al. (2013) report on a scalable synthesis of a compound structurally related to this compound, indicating its potential for large-scale pharmaceutical applications (Gan, Clint, Meanwell, Hamann, & Belema, 2013).
Structural and Conformational Studies
- Aversa et al. (2005) explored the synthesis of enantiomerically pure forms of compounds similar to this compound, which are crucial for understanding the stereochemistry in drug design (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
- Research by Jiménez et al. (2001) on the synthesis of enantiomerically pure cyclopropane analogues of phenylalanine shows the relevance of such compounds in studying molecular conformation and its implications in drug synthesis (Jiménez, López, Oliveros, & Cativiela, 2001).
Novel Drug Design and Molecular Modification
- Smith et al. (2001) demonstrate the use of similar compounds in directed hydrogenation, a key step in the synthesis of certain pharmaceuticals (Smith, Derrien, Lloyd, Taylor, Chaplin, & Mccague, 2001).
- The synthesis of pseudopeptidic compounds by Lecinska et al. (2010), using similar chemical structures, highlights their application in creating new drug molecules (Lecinska, Corres, Moreno, García-Valverde, Marcaccini, & Torroba, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUFFPHZNVSKU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260588-00-8 |
Source


|
| Record name | (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

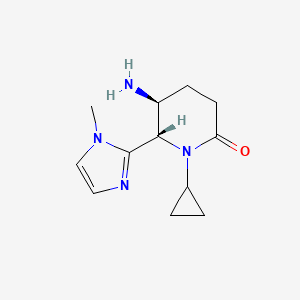

![N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2605799.png)
![2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2605802.png)
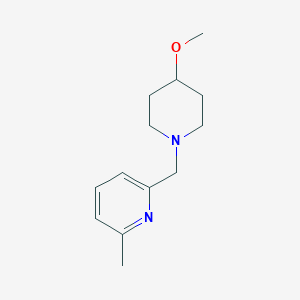
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)

![2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2605807.png)
![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605808.png)
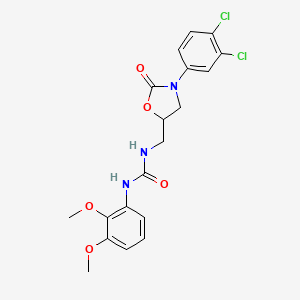
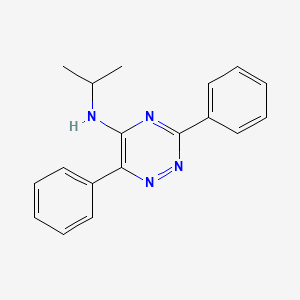
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)

![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)